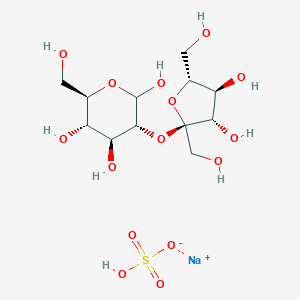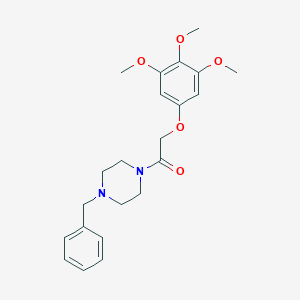
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, also known as EAEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EAEPC is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate acts as a selective sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function and survival. The sigma-1 receptor is a chaperone protein that is involved in the regulation of calcium signaling, ion channels, and various neurotransmitter systems. Activation of the sigma-1 receptor by Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate leads to the modulation of these pathways, which results in its physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of GABAergic neurotransmission. These effects contribute to its anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the physiological and pathological processes involved in sigma-1 receptor signaling. However, one of the limitations of using Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more selective sigma-1 receptor agonists, and the identification of its downstream signaling pathways. Additionally, the investigation of its potential toxicity and side effects will be crucial for its development as a therapeutic agent.
Conclusion:
In conclusion, Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high affinity for the sigma-1 receptor and its physiological effects make it a valuable tool for studying various neurological disorders. However, its potential toxicity and limitations in lab experiments require careful handling and monitoring. Future research on Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate will be crucial for its development as a therapeutic agent.
Métodos De Síntesis
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been synthesized through various methods, including the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, the reaction between piperidine and ethyl 4-bromo-2-oxobutanoate, and the reaction between piperidine and ethyl 4-iodo-2-oxobutanoate. The most common method for synthesizing Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate involves the reaction between piperidine and ethyl 4-chloro-2-oxobutanoate, which yields Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate as a white crystalline powder.
Aplicaciones Científicas De Investigación
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has been studied for its potential applications in drug discovery and development. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, neuroprotection, and neurodegenerative diseases. Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate has also been shown to have anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
ethyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8,11H2,1H3 |
Clave InChI |
FDWYQACDSWSSAS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCN |
SMILES canónico |
CCOC(=O)C1CCN(CC1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)


![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)

